A photoelectrochemical sensor based on an acetylcholinesterase-CdS/ZnO-modified extended-gate field-effect transistor for glyphosate detection

Analyst Pub Date: 2021-06-04 DOI: 10.1039/D1AN00797A

Abstract

A new photoelectrochemical enzyme biosensor based on an extended-gate field-effect transistor (EGFET) was constructed for the highly sensitive detection of glyphosate based on the inhibition of acetylcholinesterase (AChE) activity by glyphosate. First, a two-step hydrothermal method was used to introduce ZnO and CdS onto an activated indium tin oxide (ITO) electrode to prepare a CdS/ZnO/ITO electrode. Then, AChE was immobilized on CdS/ZnO/ITO with chitosan to obtain an AChE/CdS/ZnO EGFET sensor. Under optimal experimental conditions, the logarithmic value of glyphosate in the range of 1.0 × 10−15–1.0 × 10−11 mol L−1 exhibited a good linear relationship with the photo-drain current response. The detection limit was 3.8 × 10−16 mol L−1 (signal-to-noise ratio = 3). The results show that the AChE/CdS/ZnO EGFET sensor has extremely high sensitivity and good selectivity. Moreover, the sensor was used for the determination of glyphosate in vegetables, demonstrating its application for the real-time detection of samples.

Graphical abstract: A photoelectrochemical sensor based on an acetylcholinesterase-CdS/ZnO-modified extended-gate field-effect transistor for glyphosate detection
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